molecular formula C11H12N2O B15322285 2-(Morpholin-3-yl)benzonitrile

2-(Morpholin-3-yl)benzonitrile

Cat. No.: B15322285
M. Wt: 188.23 g/mol
InChI Key: QDPRCTUWZOTLRP-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a morpholine ring at the 2-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as evidenced by its inclusion in automated organic synthesis platforms .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-morpholin-3-ylbenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-10(9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2

InChI Key

QDPRCTUWZOTLRP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)benzonitrile typically involves the reaction of 3-morpholinylamine with benzonitrile under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of 3-morpholinylamine and the nitrile group of benzonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety can participate in binding interactions with proteins, influencing their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzonitriles with Morpholine Derivatives

  • 4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 34334-04-8): This compound differs by having a morpholine ring connected via an ethoxy linker.
  • N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) :
    The addition of a cyclopropanamine group introduces steric bulk and basicity, which may improve interactions with enzymatic active sites. Its synthesis under mild conditions (room temperature, 72% yield) suggests higher synthetic accessibility compared to 2-(Morpholin-3-yl)benzonitrile derivatives .

Benzonitriles with Alternative Heterocycles

  • 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.m) :
    The trifluoromethyl and triazole groups enhance lipophilicity and metabolic stability, critical for agrochemical applications. In contrast, the morpholine group in this compound offers hydrogen-bonding capacity, favoring solubility in polar solvents .
  • This structural difference may influence pharmacokinetic properties, such as tissue penetration .

Comparative Data Table

Compound Name Key Substituents Reactivity/Applications Reference
This compound Morpholine at 2-position Bioactive intermediate, polar solubility
4-(2-Morpholin-4-ylethoxy)benzonitrile Ethoxy-morpholine linker Enhanced flexibility for receptor binding
II.13.m (Agrochemical derivative) Trifluoromethyl, triazole High lipophilicity, agrochemical use
2-(2-Oxo-2-phenylethyl)benzonitrile (3a) Oxo-phenylethyl group Me3Al-mediated cyclization reactions
ND-14 (Thioxo-imidazolidinone derivative) Thioxo group, trifluoromethyl Cysteine-targeting enzyme inhibition

Key Research Findings

  • Steric and Electronic Effects: Ortho-substituents on aniline rings (e.g., in 1-aminoisoquinoline synthesis) reduce yields due to steric hindrance, whereas para/meta-substituents have minimal impact . Morpholine’s electron-donating nature mitigates such steric challenges in this compound derivatives.
  • Synthetic Efficiency : Automated synthesis platforms achieve high yields (e.g., 87% for 6g) for morpholine-containing benzonitriles, underscoring their versatility .
  • Biological Relevance : Fluorinated analogs (e.g., II.13.m) exhibit superior environmental stability, while morpholine derivatives excel in aqueous solubility for drug delivery .

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